2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including methoxy, dimethyl, thiophene, thiazole, triazole, and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the thiazole ring: This step typically involves the reaction of a thiophene derivative with a suitable amine and a sulfur source under acidic conditions.
Formation of the triazole ring: The thiazole intermediate is then reacted with a hydrazine derivative to form the triazole ring.
Attachment of the benzenesulfonamide group: The triazole-thiazole intermediate is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is essential for DNA replication and cell division. The compound’s unique structure may allow it to interact with multiple molecular targets and pathways, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Thiazoles: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Triazoles: Known for their antifungal and antiviral properties.
Uniqueness
The uniqueness of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide lies in its combination of multiple bioactive moieties within a single molecule, potentially offering a broad spectrum of biological activities and applications.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-12-9-15(26-3)17(10-13(12)2)29(24,25)20-7-6-14-11-28-19-21-18(22-23(14)19)16-5-4-8-27-16/h4-5,8-11,20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQFOBSOAFTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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